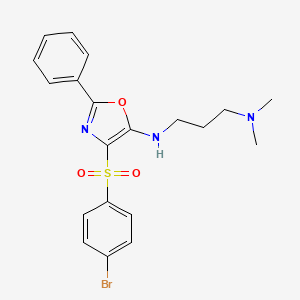
N1-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Transition Metal Complexes : Sulfonamide-derived ligands, including a compound structurally related to N1-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine, have been used to synthesize transition metal complexes. These complexes were characterized using various analytical techniques, and their octahedral geometry was confirmed. Such compounds have shown moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).
Material Science
- Fluorinated Poly(ether sulfone imide)s : A diamine monomer with four pendant trifluoromethyl groups was synthesized for the preparation of fluorinated poly(ether sulfone imide)s. These polymers exhibit high thermal stability and low dielectric constants, making them suitable for various applications in material science (Wang et al., 2014).
Chemistry and Pharmacology
- Enantioselective Synthesis : Camphor-derived sulfur ylides, including those related to the chemical structure , were synthesized for cyclopropanation of electron-deficient alkenes and epoxidation of aldehydes. This demonstrated the potential use of such compounds in stereocontrolled synthetic chemistry (Deng et al., 2006).
Fluorescence Studies
- Fluorescent Molecular Probes : Diphenyloxazoles with a dimethylamino group and a sulfonyl group have been synthesized as new fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence and have been used as molecular probes in biological studies (Diwu et al., 1997).
High-Performance Thermosets
- Aromatic Diamine-Based Benzoxazines : Aromatic diamine-based benzoxazines were synthesized using aromatic diamines as starting materials. These materials have been studied for their potential in creating high-performance thermosets, indicating the applicability of similar compounds in advanced material development (Lin et al., 2008).
Electronic Applications
- Soluble Fluorinated Polyamides : New diamines containing pyridine and trifluoromethylphenyl groups were synthesized for the preparation of fluorinated polyamides. These materials, due to their low dielectric constants and high thermal stability, are suitable for electronic applications (Liu et al., 2013).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
Orientations Futures
This involves predicting or suggesting future research directions. This could be based on the current uses of the compound, limitations of current methods, or new applications suggested by recent research.
I hope this general information is helpful. If you have a specific compound or a related topic you’d like to know more about, feel free to ask!
Propriétés
IUPAC Name |
N-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S/c1-24(2)14-6-13-22-19-20(23-18(27-19)15-7-4-3-5-8-15)28(25,26)17-11-9-16(21)10-12-17/h3-5,7-12,22H,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLINRWASMJBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

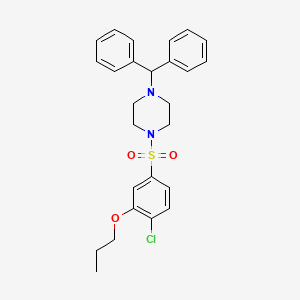
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
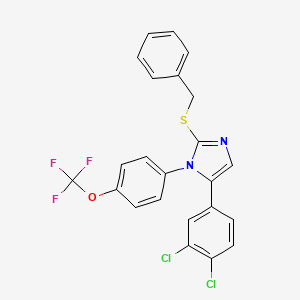

methanone](/img/structure/B2890316.png)
![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)
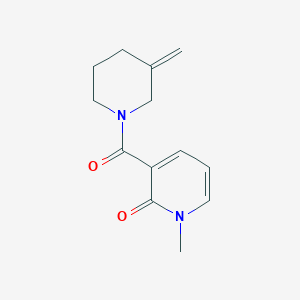
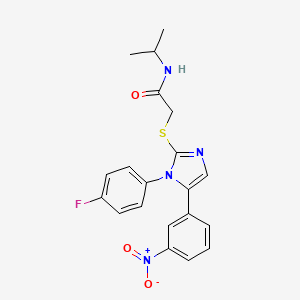

![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)
![(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2890323.png)

![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)